molecular formula C20H18N4O4 B6554365 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1031578-86-5

3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6554365
CAS No.: 1031578-86-5
M. Wt: 378.4 g/mol
InChI Key: JUVZBWZTTZUSRA-UHFFFAOYSA-N
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Description

3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel compound that has piqued interest in various fields of scientific research. With a complex structure that combines multiple functional groups, this compound offers unique properties and potential applications. Its synthesis involves intricate chemical processes, resulting in a molecule that serves as a valuable asset in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves a multi-step process. Starting from readily available raw materials, the synthesis often includes the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This step involves the reaction of an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.

  • Attachment of the ethoxyphenyl group: : The ethoxyphenyl moiety is introduced through an electrophilic aromatic substitution reaction.

  • Coupling with the ethyl chain: : This step usually requires a cross-coupling reaction such as Suzuki or Heck coupling.

  • Construction of the tetrahydroquinazoline core: : This is achieved via a cyclization reaction, often using a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis with considerations for yield, purity, and cost-effectiveness. Continuous flow chemistry might be employed to enhance reaction efficiency and product consistency. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized using agents such as KMnO4 or H2O2, leading to the formation of oxides or other oxygenated derivatives.

  • Reduction: : Reductive reactions using H2 or metal hydrides can yield partially or fully reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution can introduce new functional groups onto the molecule.

  • Cyclization: : Under specific conditions, it can undergo cyclization to form novel ring structures.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and other peroxides.

  • Reduction: : H2 gas, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Alkyl halides, aryl halides, and various catalysts (e.g., Pd/C).

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, substituted versions with different functional groups, and cyclized structures.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound is being studied for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Medicine

In medical research, its potential as a therapeutic agent is under investigation. It could be developed into new medications targeting specific diseases or conditions, thanks to its unique molecular interactions.

Industry

Industrially, this compound could be used in the development of advanced materials, including polymers and nanomaterials. Its unique structural features may impart desirable properties to these materials.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. Its multiple functional groups enable it to bind to these targets with high specificity, modulating their activity and triggering desired biological effects. The pathways involved can include signal transduction cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

What sets 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from similar compounds is its specific combination of functional groups and the ethoxyphenyl substituent, which confer unique chemical reactivity and biological activity. This uniqueness allows it to serve specialized roles in scientific research and potential therapeutic applications.

The synthesis and study of this compound reflect the intricate interplay of chemistry, biology, and material science, showcasing the multifaceted nature of modern scientific research. Its ongoing exploration continues to uncover new and exciting applications, making it a subject of considerable interest.

Properties

IUPAC Name

3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVZBWZTTZUSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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